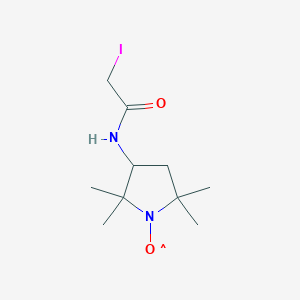

3-(2-Iodoacétamido)-PROXYL

Vue d'ensemble

Description

3-(2-Iodoacetamido)-PROXYL is a spin-labeled compound widely used in biochemical and biophysical research. It is a derivative of the nitroxide radical, which is known for its stability and paramagnetic properties. This compound is particularly useful in electron paramagnetic resonance (EPR) spectroscopy for studying the structure and dynamics of proteins and other biomolecules.

Applications De Recherche Scientifique

3-(2-Iodoacetamido)-PROXYL has a wide range of applications in scientific research:

Chemistry: Used as a spin label in EPR spectroscopy to study the structure and dynamics of small molecules and polymers.

Biology: Employed in the investigation of protein folding, conformational changes, and interactions with other biomolecules.

Medicine: Utilized in the development of diagnostic tools and therapeutic agents, particularly in the study of oxidative stress and related diseases.

Industry: Applied in the development of new materials with specific magnetic properties.

Mécanisme D'action

Target of Action

The primary targets of 3-(2-Iodoacetamido)-PROXYL are cysteine residues in proteins . It is a sulfhydryl-reactive alkylating reagent . The compound is used to modify these residues to prevent the re-formation of disulfide bonds after the reduction of cystine residues to cysteine during protein sequencing .

Mode of Action

3-(2-Iodoacetamido)-PROXYL interacts with its targets by alkylation . If the compound is present in limiting quantities and a slightly alkaline pH, cysteine modification will be the exclusive reaction . Excess 3-(2-Iodoacetamido)-PROXYL or non-buffered reagent can also alkylate primary amines (lysine, N-termini), thioethers (methionine), imidazoles (histidine) and carboxylates (aspartate, glutamate) .

Biochemical Pathways

The compound affects the metabolism of phosphate esters . It is used as a fluorescent sensor of the phosphorylation state of the kinase and to monitor purine nucleoside diphosphate concentrations in real time . This suggests that it may play a role in the regulation of enzymatic activities and cellular signaling pathways involving phosphate esters.

Pharmacokinetics

It is known that the compound is unstable and light-sensitive . Therefore, solutions should be prepared immediately before use and alkylation should be performed in the dark . These characteristics may impact the compound’s bioavailability.

Result of Action

The molecular and cellular effects of 3-(2-Iodoacetamido)-PROXYL’s action are primarily related to its ability to modify cysteine residues in proteins . This modification can prevent the re-formation of disulfide bonds, which can have significant effects on protein structure and function .

Analyse Biochimique

Biochemical Properties

3-(2-Iodoacetamido)-PROXYL interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been used as a fluorescent sensor of the phosphorylation state of a mutant nucleoside diphosphate kinase, allowing researchers to monitor purine nucleoside diphosphate concentrations in real time .

Cellular Effects

The effects of 3-(2-Iodoacetamido)-PROXYL on cells are diverse and complex. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 3-(2-Iodoacetamido)-PROXYL exerts its effects through various mechanisms. It is known to bind with biomolecules, inhibit or activate enzymes, and induce changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of 3-(2-Iodoacetamido)-PROXYL can change in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

3-(2-Iodoacetamido)-PROXYL is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Iodoacetamido)-PROXYL typically involves the reaction of 2,2,5,5-tetramethyl-1-pyrrolidinyloxy (TEMPO) with iodoacetamide. The reaction is carried out in an organic solvent such as ethanol, under mild conditions to avoid the decomposition of the nitroxide radical. The general steps are as follows:

- Dissolve TEMPO in ethanol.

- Add iodoacetamide to the solution.

- Stir the mixture at room temperature for several hours.

- Purify the product using column chromatography.

Industrial Production Methods

While specific industrial production methods for 3-(2-Iodoacetamido)-PROXYL are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity, and employing industrial-scale purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Des Réactions Chimiques

Types of Reactions

3-(2-Iodoacetamido)-PROXYL undergoes several types of chemical reactions, including:

Substitution Reactions: The iodoacetamido group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Oxidation-Reduction Reactions: The nitroxide radical can undergo redox reactions, switching between the nitroxide and hydroxylamine forms.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include thiols and amines, which react with the iodoacetamido group under mild conditions.

Redox Reactions: Reducing agents such as ascorbic acid can convert the nitroxide radical to hydroxylamine, while oxidizing agents like hydrogen peroxide can regenerate the nitroxide form.

Major Products

Substitution Reactions: The major products are derivatives where the iodine atom is replaced by the nucleophile.

Redox Reactions: The major products are the reduced hydroxylamine form and the oxidized nitroxide form.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Iodoacetamido-2,2,5,5-tetramethyl-1-pyrrolidinyloxy: Similar in structure but with different substituents.

Iodoacetamide: Lacks the nitroxide radical, used primarily as an alkylating agent.

Iodoacetic Acid: Similar alkylating properties but different functional groups.

Uniqueness

3-(2-Iodoacetamido)-PROXYL is unique due to its combination of the iodoacetamido group and the nitroxide radical. This dual functionality allows it to act as both a covalent modifier and a spin label, making it highly versatile for various research applications.

Activité Biologique

3-(2-Iodoacetamido)-PROXYL is a spin-labeled compound that has garnered attention in biochemical and biophysical research due to its unique properties and applications. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of 3-(2-Iodoacetamido)-PROXYL

3-(2-Iodoacetamido)-PROXYL is a derivative of the nitroxide radical, characterized by its stability and paramagnetic properties. It is primarily used in electron paramagnetic resonance (EPR) spectroscopy to investigate the structure and dynamics of proteins and other biomolecules. The compound specifically targets cysteine residues in proteins through covalent bonding, allowing for detailed studies of protein interactions and conformational changes.

Target Interaction

The primary target of 3-(2-Iodoacetamido)-PROXYL is the sulfhydryl group (-SH) present in cysteine residues. The iodoacetamide moiety reacts with these groups, forming a stable covalent bond. This interaction can be represented by the following reaction:

This reaction enables the attachment of the PROXYL moiety to specific sites on proteins, facilitating EPR studies that provide insights into the local environment surrounding the labeled cysteine .

Biochemical Pathways

The compound influences various metabolic pathways by interacting with enzymes and cofactors. It has been shown to affect the metabolism of phosphate esters and can modulate cell signaling pathways, gene expression, and cellular metabolism through its biochemical interactions .

Cellular Effects

Research indicates that 3-(2-Iodoacetamido)-PROXYL can significantly impact cellular functions. Its effects include:

- Influencing Cell Signaling : The compound alters key signaling pathways, which can lead to changes in gene expression.

- Modulating Cellular Metabolism : It affects metabolic fluxes and metabolite levels within cells.

The compound's ability to induce changes in cellular behavior makes it a valuable tool for studying oxidative stress-related diseases .

Case Studies

- Protein Dynamics : A study utilizing EPR spectroscopy demonstrated that 3-(2-Iodoacetamido)-PROXYL could effectively monitor conformational changes in proteins under various conditions. The EPR spectra provided insights into the mobility of the labeled cysteine residues, revealing how environmental factors influence protein dynamics.

- Oxidative Stress Investigation : In another study, researchers employed this compound to analyze the effects of oxidative stress on cellular metabolism. The findings indicated that 3-(2-Iodoacetamido)-PROXYL could serve as a fluorescent sensor for monitoring changes in cellular conditions related to oxidative damage .

Data Table: Summary of Biological Activities

| Activity | Description |

|---|---|

| Target Interaction | Covalent bonding with cysteine residues via iodoacetamide group |

| Cell Signaling Modulation | Alters key signaling pathways affecting gene expression |

| Metabolic Pathway Influence | Interacts with enzymes affecting phosphate ester metabolism |

| EPR Spectroscopy Application | Provides insights into protein dynamics and conformational changes |

| Oxidative Stress Monitoring | Serves as a fluorescent sensor for real-time monitoring of cellular oxidative states |

Propriétés

IUPAC Name |

N-(1-hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl)-2-iodoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19IN2O2/c1-9(2)5-7(12-8(14)6-11)10(3,4)13(9)15/h7,15H,5-6H2,1-4H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKHFOUJKRORWGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C(N1O)(C)C)NC(=O)CI)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3-(2-Iodoacetamido)-PROXYL interact with proteins, and what are the downstream effects for structural analysis?

A: 3-(2-Iodoacetamido)-PROXYL selectively reacts with cysteine residues in proteins. [, ] The iodoacetamide group forms a stable covalent bond with the sulfhydryl group of cysteine. This attaches the PROXYL moiety, a nitroxide radical, to the protein. The PROXYL group's unpaired electron generates a paramagnetic signal detectable by Electron Paramagnetic Resonance (EPR) spectroscopy. [, ] Analyzing the EPR spectra provides insights into the protein's local environment around the labeled cysteine, such as its mobility and proximity to other paramagnetic centers or amino acids. []

Q2: Can the introduction of 3-(2-Iodoacetamido)-PROXYL affect the structure of the protein being studied?

A: Yes, the introduction of 3-(2-Iodoacetamido)-PROXYL can potentially affect the protein structure. Research has shown that attaching the spin label to certain positions, like the V8 position in the IA3 protein, can inhibit its folding. [] This disruption is suggested to be due to steric interactions between the relatively bulky spin label and nearby amino acid residues. [] Therefore, careful consideration of the labeling site and potential structural perturbations is crucial when designing experiments.

Q3: How does the information obtained from 3-(2-Iodoacetamido)-PROXYL labeling combined with EPR contribute to understanding protein structure and function?

A3: By analyzing the EPR spectra of 3-(2-Iodoacetamido)-PROXYL labeled proteins, researchers can gain valuable information about:

- Distance measurements: The presence or absence of dipole-dipole interactions in the EPR spectra can reveal the distance between the spin label and other paramagnetic centers or specific amino acid residues within the protein. [] This distance information is crucial for understanding protein folding and three-dimensional structure.

- Protein dynamics: The mobility of the spin label, reflected in the EPR spectral lineshape, provides insights into the flexibility and dynamics of the protein region surrounding the labeled cysteine. [] This information is essential for understanding protein function, as many proteins undergo conformational changes during their biological activity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.